N-Cyclohexyl-p-ethoxyaniline
Description
N-Cyclohexyl-p-ethoxyaniline is a substituted aniline derivative featuring a cyclohexyl group attached to the nitrogen atom and an ethoxy (-OCH₂CH₃) group at the para position of the benzene ring. Its methoxy-substituted counterpart, N-Cyclohexyl-p-methoxyaniline (CAS 780-02-9), shares a similar backbone but differs in alkoxy chain length, influencing properties like solubility and thermal stability .
Properties
CAS No. |
721-91-5 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-cyclohexyl-4-ethoxyaniline |
InChI |
InChI=1S/C14H21NO/c1-2-16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h8-12,15H,2-7H2,1H3 |
InChI Key |
MNXAOJGEPQJONJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Cyclohexyl-p-methoxyaniline (CAS 780-02-9)
- Structure : Methoxy (-OCH₃) substituent at the para position.
- Molecular Formula: C₁₃H₁₉NO; Molecular Weight: 205.3 g/mol.
- Key Properties :
- Density: 1.05 g/cm³.
- Boiling Point: 335.3°C.
- LogP (lipophilicity): 3.51.
- Applications : Used in rubber additives, likely for antioxidant properties due to hindered amine structure .
- Comparison: The ethoxy analog (N-Cyclohexyl-p-ethoxyaniline) is expected to have a higher molecular weight (~219.3 g/mol), increased hydrophobicity (LogP > 3.51), and marginally higher boiling point due to the longer ethoxy chain. This may enhance compatibility with non-polar rubber matrices but reduce volatility .
N-(Cyclopropylmethyl)-4-ethoxyaniline (CAS 356539-41-8)
- Structure : Cyclopropylmethyl group instead of cyclohexyl; ethoxy substituent retained.
- Molecular Formula: C₁₂H₁₇NO (estimated); Molecular Weight: ~191.3 g/mol.
- Key Properties: Limited data; discontinued commercial status suggests synthesis or stability challenges.
- Applications : Likely explored for pharmaceutical or agrochemical R&D due to cyclopropyl’s metabolic resistance .
- Comparison : The cyclohexyl group in this compound provides greater steric hindrance and thermal stability compared to the smaller cyclopropylmethyl group, making it more suitable for high-temperature industrial applications like rubber processing .
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline
- Structure: Complex substituents: 2-ethoxybenzyl and 2-phenoxyethoxy groups.
- Molecular Formula: C₂₃H₂₅NO₃; Molecular Weight: 363.45 g/mol.
- Key Properties : High molecular weight and polarity due to multiple ether linkages.
- Applications: Potential use in advanced materials or liquid crystals, diverging from rubber additives .
- Comparison: The simpler structure of this compound offers better processability in industrial settings, whereas the phenoxyethoxy analog’s complexity may limit large-scale use .
p-Hexyloxyaniline (CAS 39905-57-2)
- Structure : Hexyloxy (-OC₆H₁₃) substituent; lacks cyclohexyl group.
- Molecular Formula: C₁₂H₁₉NO; Molecular Weight: 193.29 g/mol.
- Key Properties :
- LogP (estimated): >4.0 due to long alkyl chain.
- Applications : Intermediate in azobenzene synthesis for dyes or liquid crystals .
- Comparison : The absence of a cyclohexyl group reduces steric protection, making p-hexyloxyaniline less effective as an antioxidant. However, its long alkoxy chain enhances solubility in organic solvents .
Data Table: Key Properties of Compared Compounds
Research Findings and Trends
- Substituent Effects : Longer alkoxy chains (e.g., ethoxy vs. methoxy) enhance hydrophobicity and thermal stability but may reduce volatility. Cyclohexyl groups improve steric hindrance, critical for antioxidant efficacy in rubber .
- Toxicity and Handling: Limited ecological and toxicity data for cyclohexyl-substituted anilines (e.g., ) highlight the need for further safety studies, especially in industrial contexts .
- Application-Driven Design: Structural complexity (e.g., phenoxyethoxy groups) shifts applications toward niche sectors like pharmaceuticals, whereas simpler analogs dominate bulk industrial use .
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